molecular formula C10H20ClN B1658869 Spiro[4.5]decan-7-amine hydrochloride CAS No. 62439-56-9

Spiro[4.5]decan-7-amine hydrochloride

Cat. No.: B1658869
CAS No.: 62439-56-9
M. Wt: 189.72 g/mol
InChI Key: HSKIDASVEOLJOT-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-7-amine hydrochloride is a chemical compound with the CAS Number: 62439-56-9 . It has a molecular weight of 189.73 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H19N.ClH/c11-9-4-3-7-10(8-9)5-1-2-6-10;/h9H,1-8,11H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 189.73 .

Advantages and Limitations for Lab Experiments

One of the major advantages of Spiro[4.5]decan-7-amine hydrochloride is its potency and selectivity. It has been found to have potent anti-cancer activity, particularly against breast cancer and lung cancer cell lines. It has also been found to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several potential future directions for research on Spiro[4.5]decan-7-amine hydrochloride. One area of interest is the development of more potent and selective analogs of this compound. Another potential direction is the exploration of its potential as a treatment for other types of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Spiro[4.5]decan-7-amine hydrochloride has been extensively studied for its potential use in drug development. It has been found to have a wide range of potential applications, particularly in the areas of cancer treatment and neurological disorders. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer and lung cancer cell lines. It has also been found to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

spiro[4.5]decan-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-9-4-3-7-10(8-9)5-1-2-6-10;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIDASVEOLJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614549
Record name Spiro[4.5]decan-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62439-56-9
Record name Spiro[4.5]decan-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-7-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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